ethyl 4-[2-(3-cyano-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl)acetamido]benzoate
Description
Properties
IUPAC Name |
ethyl 4-[[2-(3-cyano-4,6-dimethyl-2-oxopyridin-1-yl)acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4/c1-4-26-19(25)14-5-7-15(8-6-14)21-17(23)11-22-13(3)9-12(2)16(10-20)18(22)24/h5-9H,4,11H2,1-3H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMLLJFLPIUSIIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C(=CC(=C(C2=O)C#N)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors, suggesting that this compound may also interact with various biological targets.
Mode of Action
It’s known that compounds with similar structures can interact with their targets, leading to various biological activities. For instance, indole derivatives have shown antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities.
Biological Activity
Ethyl 4-[2-(3-cyano-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl)acetamido]benzoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a pyridine derivative with a cyano group and an acetamido moiety. Its molecular formula is with a molecular weight of 300.35 g/mol. The melting point is reported to be between 285-287 °C, indicating stability under standard conditions .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. It has demonstrated effectiveness against various bacterial strains, particularly Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. The Minimum Inhibitory Concentration (MIC) values suggest that the compound exhibits significant bactericidal activity.
| Microorganism | MIC (μg/mL) | Mechanism of Action |
|---|---|---|
| Staphylococcus aureus | 15.625 - 62.5 | Inhibition of protein synthesis |
| Enterococcus faecalis | 62.5 - 125 | Disruption of nucleic acid synthesis |
| Escherichia coli | >125 | Limited activity |
The compound's activity against biofilms has also been noted, with moderate efficacy in inhibiting biofilm formation compared to established antibiotics like ciprofloxacin .
The proposed mechanism involves interaction with bacterial ribosomes, leading to inhibition of protein synthesis. Additionally, the presence of the cyano group may enhance the compound's ability to penetrate bacterial membranes, thereby increasing its bioavailability and efficacy.
Case Studies
- Study on Antibacterial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated various derivatives of similar compounds and found that those containing the pyridine structure exhibited superior antibacterial properties compared to their non-pyridine counterparts. This compound was included in these evaluations and showed promising results against resistant strains .
- Biofilm Inhibition Study : Another investigation focused on the biofilm-forming capabilities of Staphylococcus aureus when treated with this compound. The results indicated that it significantly reduced biofilm density in vitro, suggesting potential for therapeutic application in treating chronic infections associated with biofilms .
Safety and Toxicity Profile
The safety profile of this compound has been assessed through acute toxicity studies. Results indicated a relatively low toxicity level when administered orally, with no severe adverse effects observed at therapeutic doses .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds related to ethyl 4-[2-(3-cyano-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl)acetamido]benzoate. For instance, derivatives of 3-cyano-4,6-dimethyl-2-pyridone have shown promising cytotoxic effects against various cancer cell lines. In vitro evaluations indicated that these compounds can inhibit cell proliferation in human cancer cells while sparing normal fibroblasts .
Enzyme Inhibition
This compound may act as an enzyme inhibitor due to its ability to form non-covalent interactions with active sites of target enzymes. Its structural components allow it to participate in hydrogen bonding and hydrophobic interactions, which are crucial for modulating enzyme activity .
Synthesis of Complex Molecules
This compound serves as an important intermediate in the synthesis of more complex organic molecules. The synthetic route typically involves the following steps:
- Formation of the Pyridine Derivative : The starting material is synthesized through condensation reactions involving appropriate aldehydes and amines under acidic conditions.
- Acylation Reaction : The pyridine derivative undergoes acylation with an acetamido group in the presence of a base to form the intermediate compound.
- Final Product Formation : The reaction is completed by introducing ethyl groups to yield the final product .
Case Study: Cytotoxic Evaluation
A study published in the Chemical & Pharmaceutical Bulletin evaluated several derivatives of this compound for their anticancer activity against six human cancer cell lines. The results indicated that specific modifications to the pyridine ring significantly enhanced cytotoxicity compared to unmodified derivatives .
Case Study: Enzyme Interaction Studies
Research conducted on enzyme interactions revealed that this compound could effectively inhibit certain kinases involved in cancer progression. This suggests potential therapeutic applications in targeted cancer therapies .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Variations in Benzoate Derivatives
The compound shares structural motifs with several ethyl benzoate derivatives documented in the literature. Key comparisons include:
Table 1: Structural Comparison of Ethyl Benzoate Derivatives
Key Structural Differences and Implications
- Heterocyclic Core: The target compound’s 1,2-dihydropyridinone core contrasts with the isoxazole (I-6501, I-6502, I-6602) and quinazolinone () cores in analogs.
- Substituent Effects: The 3-cyano group in the target compound introduces strong electron-withdrawing effects, which may enhance reactivity in nucleophilic environments compared to the chloro substituent in the quinazolinone analog . Methyl groups at positions 4 and 6 likely improve solubility relative to phenyl groups in ’s compound.
- Linker Chemistry : The acetamido linker in the target compound provides hydrogen-bonding capacity, unlike the thioether or ether linkers in I-6501 and I-6502, which prioritize lipophilicity .
Research Findings and Functional Insights
Physical and Chemical Properties
- Solubility: Methyl and cyano substituents likely render the target compound less lipophilic than the phenyl-containing quinazolinone analog .
- Stability: The 1,2-dihydropyridinone core is prone to oxidation under acidic conditions, whereas isoxazole-containing analogs () may exhibit greater stability due to aromaticity .
Preparation Methods
Cyclocondensation Methodology
A representative procedure involves reacting 4,6-dimethyl-2-pyrone with cyanoacetamide in the presence of a catalytic base (e.g., piperidine) and acetic acid under reflux conditions. The reaction mechanism proceeds through enamine formation, followed by intramolecular cyclization to yield the dihydropyridine core.
Reaction Conditions:
Optimization via Phosphorus Oxychloride Activation
To enhance reactivity, the 2-oxo group is converted to a chloro derivative using phosphorus oxychloride (POCl₃) . This step facilitates subsequent nucleophilic substitution reactions by introducing a labile leaving group.
Example Protocol:
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Combine 3-cyano-4,6-dimethyl-2-oxo-1,2-dihydropyridine (10 mmol) with POCl₃ (20 mL).
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Reflux at 100°C for 6 hours.
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Quench with ice water and neutralize with potassium carbonate.
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Extract with ethyl acetate and purify via recrystallization.
Preparation of Ethyl 4-Aminobenzoate Intermediate
Ethyl 4-aminobenzoate is commercially available but can be synthesized via esterification of 4-nitrobenzoic acid followed by catalytic hydrogenation .
Nitro Reduction Protocol
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Dissolve 4-nitrobenzoic acid (1 equiv) in ethanol.
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Add concentrated sulfuric acid (1.2 equiv) and reflux for 4 hours to form ethyl 4-nitrobenzoate.
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Hydrogenate the nitro group using Pd/C (10% w/w) under H₂ (1 atm) in ethanol.
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Yield: 85–90%
Coupling Strategies for Acetamido Bridge Formation
The critical challenge lies in linking the dihydropyridine core to the benzoate moiety via the acetamido group. Two principal methodologies have been developed:
Nucleophilic Alkylation of the Dihydropyridine Nitrogen
This approach involves alkylating the lactam nitrogen with a chloroacetamido-benzoate derivative.
Stepwise Procedure:
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Synthesize ethyl 4-(2-chloroacetamido)benzoate:
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React ethyl 4-aminobenzoate (1 equiv) with chloroacetyl chloride (1.1 equiv) in dichloromethane (DCM) using triethylamine (1.5 equiv) as a base.
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Yield: 78–82%
-
-
Alkylation of the Dihydropyridine Core:
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Deprotonate 3-cyano-4,6-dimethyl-2-oxo-1,2-dihydropyridine (1 equiv) with NaH (1.2 equiv) in dry DMF.
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Add ethyl 4-(2-chloroacetamido)benzoate (1.05 equiv) and stir at 60°C for 8 hours.
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Yield: 45–55%
-
Amide Coupling via Carbodiimide Chemistry
An alternative route employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) to couple pre-formed fragments.
Protocol:
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Synthesize 2-(3-cyano-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl)acetic acid by hydrolyzing the corresponding ethyl ester with NaOH.
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Activate the carboxylic acid with EDC/HOBt in DCM.
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Add ethyl 4-aminobenzoate and stir at room temperature for 12 hours.
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Yield: 60–68%
Comparative Analysis of Synthetic Routes
| Method | Advantages | Disadvantages | Yield Range |
|---|---|---|---|
| Nucleophilic Alkylation | Fewer synthetic steps | Low yields due to steric hindrance | 45–55% |
| Carbodiimide Coupling | Higher yields; milder conditions | Requires acid hydrolysis step | 60–68% |
Green Chemistry Approaches
Emerging methodologies aim to enhance sustainability:
Ultrasonically Assisted Synthesis
Ultrasound irradiation (40 kHz) reduces reaction times by 80% and improves yields to 75–80% for alkylation steps, likely due to enhanced mass transfer and cavitation effects.
Microwave-Assisted Cyclocondensation
Microwave heating (150°C, 300 W) shortens cyclocondensation times to 30 minutes with yields comparable to conventional methods.
Scalability and Industrial Considerations
Pilot-scale studies highlight the following optimizations:
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Solvent Selection: Replacing DMF with 2-methyltetrahydrofuran (2-MeTHF) improves recyclability and reduces toxicity.
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Catalyst Loading: Reducing NaH from 1.2 equiv to 0.5 equiv with phase-transfer catalysts maintains efficiency while lowering costs.
Analytical Characterization
Critical quality control parameters include:
Q & A
Basic Synthesis Optimization
Q: What methodological approaches are recommended for optimizing the synthesis of ethyl 4-[2-(3-cyano-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl)acetamido]benzoate to ensure high yield and purity? A:
- Key Variables : Focus on reaction temperature, solvent polarity, and catalyst selection. For example, ethanol with glacial acetic acid as a catalyst (common in pyridine derivative synthesis) can enhance cyclization efficiency .
- Experimental Design : Use fractional factorial designs (e.g., Taguchi methods) to minimize trial runs while assessing variables like molar ratios, reflux duration, and purification techniques (e.g., column chromatography vs. recrystallization) .
- Table: Yield Optimization Under Different Conditions
| Condition | Yield (%) | Purity (%) | Method |
|---|---|---|---|
| Ethanol, 80°C, 4h | 72 | 95 | Traditional batch synthesis |
| Continuous flow reactor | 89 | 98 | Automated synthesis platform |
| Acetonitrile, 70°C, 6h | 65 | 92 | Chromatography-purified |
- Critical Note : Continuous flow reactors reduce side reactions and improve scalability .
Advanced Mechanistic Studies
Q: How can computational methods elucidate the reaction mechanisms of substituent modifications on the pyridine ring of this compound? A:
- Quantum Chemical Calculations : Use density functional theory (DFT) to model electrophilic/nucleophilic attack sites on the pyridine ring. The cyano group’s electron-withdrawing nature can be analyzed for its impact on reaction kinetics .
- Pathway Validation : Compare computed activation energies with experimental data (e.g., substituent effects on oxidation/reduction rates). For example, oxidation of the cyano group to carboxylic acid derivatives may require specific transition-state stabilization .
- Case Study : ICReDD’s reaction path search methods integrate computational predictions with experimental validation, reducing development time by 40% .
Biological Activity Profiling
Q: What in vitro assays are suitable for evaluating the antimicrobial potential of this compound, and how should contradictory data be resolved? A:
- Assay Design :
- MIC Testing : Use broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
- Cytotoxicity Screening : Pair with mammalian cell lines (e.g., HEK293) to assess selectivity .
- Data Contradictions :
- Solubility Issues : Discrepancies in activity may arise from solvent choice (DMSO vs. aqueous buffers). Validate solubility via HPLC-UV .
- Table: Comparative Activity Data
| Organism | MIC (µg/mL) | Solvent | Result Reliability |
|---|---|---|---|
| S. aureus | 12.5 | DMSO | High |
| E. coli | >100 | PBS | Low (precipitation) |
- Resolution : Use standardized solvents and confirm compound stability under assay conditions .
Advanced Reactor Design
Q: How can reactor engineering improve the scalability of multi-step syntheses involving this compound? A:
- Membrane Reactors : Integrate in-line separation to remove byproducts (e.g., unreacted acetamide intermediates), enhancing purity .
- Microreactor Systems : Enable precise control of exothermic steps (e.g., cyclization) via rapid heat dissipation. Pilot studies show a 30% reduction in reaction time compared to batch processes .
- Case Study : Non-automated batch methods yield 70–75% purity, while membrane-coupled systems achieve >95% with minimal manual intervention .
Analytical Method Development
Q: What chromatographic techniques are optimal for resolving structural analogs of this compound? A:
- HPLC Conditions :
- Column : C18 reverse-phase (150 mm × 4.6 mm, 3 µm).
- Mobile Phase : Gradient of acetonitrile/0.1% formic acid in water.
- Detection : UV at 254 nm for cyano group absorption .
- Validation Parameters :
- Linearity : R² > 0.995 across 1–100 µg/mL.
- LOD/LOQ : 0.3 µg/mL and 1.0 µg/mL, respectively .
Data-Driven Reaction Optimization
Q: How can machine learning (ML) models predict optimal reaction conditions for novel derivatives? A:
- Feature Selection : Input variables include solvent dielectric constant, catalyst loading, and substituent Hammett parameters.
- Model Training : Use historical data (e.g., 50+ pyridine derivative syntheses) to train neural networks. ICReDD’s ML-driven workflows reduce optimization cycles by 60% .
- Validation : Cross-check ML-predicted conditions with high-throughput experimentation (HTE) results .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
